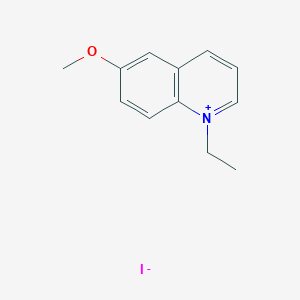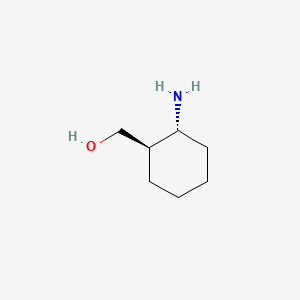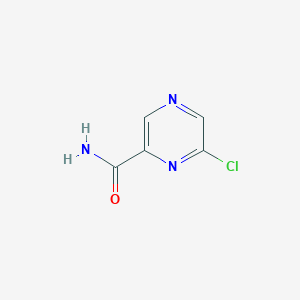
Ácido 2-fenil-1H-imidazol-4-carboxílico
Descripción general
Descripción
El ácido 2-fenil-1H-imidazol-4-carboxílico es un compuesto orgánico que pertenece a la clase de los fenilimidazoles. Estos compuestos se caracterizan por un anillo de benceno unido a un anillo de imidazol a través de un enlace carbono-carbono o carbono-nitrógeno . Este compuesto destaca por sus diversas aplicaciones en varios campos, incluida la química, la biología, la medicina y la industria.
Aplicaciones Científicas De Investigación
El ácido 2-fenil-1H-imidazol-4-carboxílico tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 2-fenil-1H-imidazol-4-carboxílico implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, se ha demostrado que inhibe la beta-lactamasa en Escherichia coli, ejerciendo así efectos antibacterianos . El anillo de imidazol del compuesto juega un papel crucial en su unión a la enzima diana, lo que lleva a la inhibición de su actividad.
Compuestos similares:
- 4-Fenil-1H-imidazol
- 5-Fenil-1H-imidazol
- Ácido 1-hidroxi-4-metil-2-fenil-1H-imidazol-5-carboxílico
Comparación: En comparación con estos compuestos similares, el ácido 2-fenil-1H-imidazol-4-carboxílico es único debido a su patrón de sustitución específico en el anillo de imidazol. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
En conclusión, el ácido 2-fenil-1H-imidazol-4-carboxílico es un compuesto versátil con un potencial significativo en la investigación científica y las aplicaciones industriales. Su estructura y reactividad únicas lo convierten en una herramienta valiosa para el desarrollo de nuevos materiales y agentes farmacéuticos.
Análisis Bioquímico
Biochemical Properties
2-Phenyl-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as xanthine oxidase, which is involved in the oxidative metabolism of purines to uric acid . The interaction between 2-Phenyl-1H-imidazole-4-carboxylic acid and xanthine oxidase results in the inhibition of the enzyme’s activity, thereby reducing the production of uric acid. This property makes it a potential candidate for the treatment of conditions like gout, where excessive uric acid production is a problem.
Cellular Effects
2-Phenyl-1H-imidazole-4-carboxylic acid has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce cell death in leukemic cells at micromolar concentrations . Additionally, it can affect the expression of genes involved in oxidative stress responses and metabolic pathways, thereby altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-Phenyl-1H-imidazole-4-carboxylic acid involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine and xanthine to uric acid . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which blocks the enzyme’s activity. Additionally, 2-Phenyl-1H-imidazole-4-carboxylic acid may interact with other biomolecules, such as proteins and nucleic acids, influencing their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1H-imidazole-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-Phenyl-1H-imidazole-4-carboxylic acid can lead to sustained inhibition of xanthine oxidase activity and persistent changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-Phenyl-1H-imidazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits xanthine oxidase activity without causing significant adverse effects . At higher doses, it can lead to toxic effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
2-Phenyl-1H-imidazole-4-carboxylic acid is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine and xanthine to uric acid . By inhibiting this enzyme, the compound affects the metabolic flux of purine metabolism, leading to reduced levels of uric acid. Additionally, the compound may influence other metabolic pathways by modulating the activity of enzymes and the expression of genes involved in metabolism.
Transport and Distribution
The transport and distribution of 2-Phenyl-1H-imidazole-4-carboxylic acid within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 2-Phenyl-1H-imidazole-4-carboxylic acid is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or the nucleus, where it exerts its effects . The localization of the compound within these subcellular structures can influence its activity and function, as well as its interactions with other biomolecules.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-fenil-1H-imidazol-4-carboxílico normalmente implica la ciclización de amido-nitrilos. Un método reportado implica el uso de adición catalizada por níquel a nitrilo, seguido de proto-desmetalación, tautomerización y ciclización deshidratante . Las condiciones de reacción son lo suficientemente suaves como para incluir una variedad de grupos funcionales, como arilohaluros y heterociclos aromáticos y saturados .
Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados. el enfoque general implica el uso de rutas sintéticas rentables y escalables que se pueden adaptar para la producción a gran escala. El uso de catalizadores heterogéneos, como Amberlyst-70, ofrece atributos ecológicos y simplifica la elaboración de la reacción .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 2-fenil-1H-imidazol-4-carboxílico experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. El anillo de imidazol del compuesto es particularmente reactivo, lo que permite diversas modificaciones químicas .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen oxígeno molecular para la oxidación, cetonas y aminas para la sustitución, y azufre elemental para reacciones de ciclización específicas . Las condiciones de reacción a menudo implican temperaturas suaves y la presencia de catalizadores para facilitar las transformaciones deseadas.
Principales productos: Los principales productos formados a partir de estas reacciones incluyen imidazoles disustituidos, imidazoles tetrasustituidos y varios derivados funcionalizados .
Comparación Con Compuestos Similares
- 4-Phenyl-1H-imidazole
- 5-Phenyl-1H-imidazole
- 1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 2-phenyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-phenyl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAXKZJNJCKTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77498-98-7 | |
| Record name | 2-Phenyl-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77498-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenyl-1H-imidazole-4-carboxylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07803 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-phenyl-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLIMIDAZOLE-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGH57KDY8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


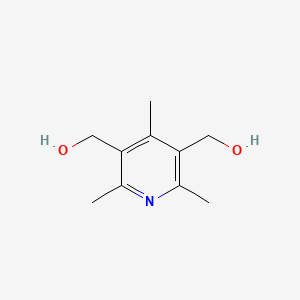

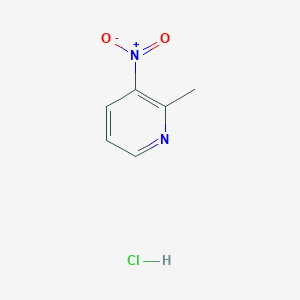


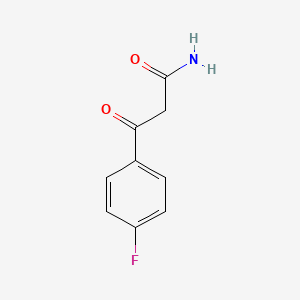

![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)
![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)
